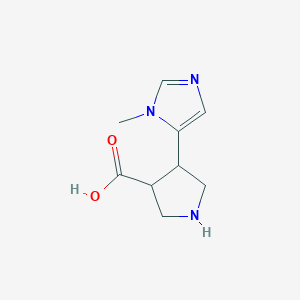
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both an imidazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyrrolidine ring, which is a common motif in many natural products, makes this compound a valuable target for synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to introduce the pyrrolidine ring and carboxylic acid functionality . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the final product.
化学反应分析
Types of Reactions
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield modified imidazole derivatives.
科学研究应用
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its imidazole ring is known for its biological activity, making it a candidate for the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development .
相似化合物的比较
Similar Compounds
1-methyl-1H-imidazole-4-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Contains a similar imidazole ring but different substituents.
Imidazolepropionic acid: Another imidazole derivative with different functional groups .
Uniqueness
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these rings.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14/h4-7,10H,2-3H2,1H3,(H,13,14) |
InChI 键 |
JFNIENPNGJOSRV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C2CNCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


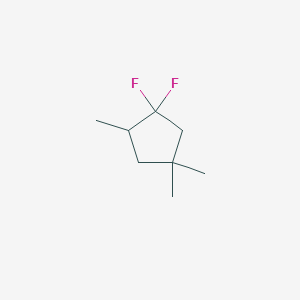
![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

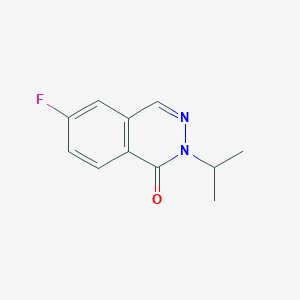
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)

![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)
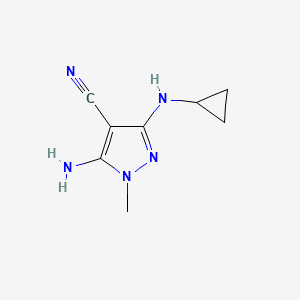



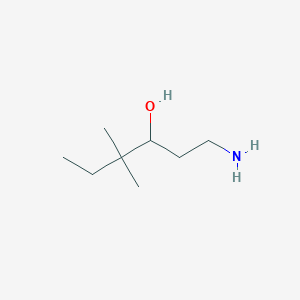
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)
